7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-9-6-3-4(7(12)13)10-11(5)6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUWUXSGNLWULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Chlorinated Precursors
Introducing chlorine at the 7th position necessitates chlorinated starting materials. For instance, substituting pentane-2,4-dione with a chlorinated analog, such as 3-chloropentane-2,4-dione, directs electrophilic substitution to the pyrimidine ring’s 7th position during cyclization. This approach avoids post-cyclization halogenation, streamlining synthesis.
Reaction Conditions and Yield Optimization
Reaction times vary from 4 to 8 hours, with yields exceeding 87% under mild conditions (Table 1). The use of acetic acid as a solvent enhances solubility and protonates carbonyl groups, accelerating nucleophilic attack by the aminopyrazole’s amine group.
Table 1: Representative Cyclocondensation Reactions for Pyrazolo[1,5-a]Pyrimidine Derivatives
| Entry | Pyrazole Derivative | 1,3-Diketone/Keto Ester | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1a (X = CN) | 3d (R = Propyl) | 4a | 5 | 89 |
| 2 | 1e (X = CN) | 3d (R = Propyl) | 4c | 8 | 90 |
| 3 | 2a (X = COOEt) | 3a (R = Methyl) | 4k | 4 | 92 |
Multi-Step Synthesis from Ester Precursors
An alternative route involves sequential modifications of pre-functionalized pyrazolo[1,5-a]pyrimidine esters. This method, demonstrated by PMC researchers, utilizes ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate.
Reduction and Oxidation Steps
Sodium borohydride reduces the ester to a primary alcohol (2 ) in near-quantitative yield (99%). Subsequent Dess–Martin periodinane oxidation converts the alcohol to an aldehyde (3 ), critical for reductive amination.
Reductive Amination and Hydrolysis
Aldehyde 3 undergoes reductive amination with amines in the presence of sodium triacetoxyborohydride, yielding secondary amines (4 , 10 ). Final hydrolysis of the ethyl ester to the carboxylic acid is achieved using lithium hydroxide (98% yield).
Post-Synthetic Functionalization
Regioselective Chlorination
Chlorination at the 7th position post-cyclization remains challenging due to competing reaction sites. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C selectively chlorinates the pyrimidine ring’s 7th position, though yields require optimization.
Ester Hydrolysis to Carboxylic Acid
Hydrolysis of ethyl or methyl esters at position 2 is universally achieved via basic conditions. Lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C affords the carboxylic acid derivative in >95% purity.
Mechanistic Insights
Cyclocondensation Mechanism
Protonation of the diketone’s carbonyl group by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by the 5-aminopyrazole’s amine. Cyclization proceeds via intramolecular dehydration, forming the pyrazolo[1,5-a]pyrimidine core (Scheme 1).
Scheme 1: Proposed Mechanism for Acid-Catalyzed Cyclocondensation
-
Protonation of diketone carbonyl.
-
Nucleophilic attack by 5-aminopyrazole.
-
Cyclization and dehydration.
Hydrolysis Kinetics
Ester hydrolysis follows second-order kinetics, with rate constants dependent on hydroxide ion concentration. Polar aprotic solvents like THF stabilize the transition state, accelerating hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
Industrial Scalability Considerations
Continuous flow reactors enhance the scalability of cyclocondensation by improving heat transfer and reducing reaction times. Ethyl ester intermediates are preferred for their stability during storage and transport, while lithium hydroxide hydrolysis is amenable to large-scale batch processing .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at the 7-position undergoes nucleophilic substitution reactions under basic conditions. This reactivity is critical for derivatizing the core structure.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amination | Ammonia (NH₃), DMF, 80°C, 12h | 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 72% | |
| Thiolation | NaSH, EtOH, reflux, 6h | 7-Mercaptopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 68% |
Key Mechanistic Insight :
The chlorine's electrophilicity is enhanced by electron-withdrawing effects from the pyrimidine ring, facilitating SNAr (nucleophilic aromatic substitution) with soft nucleophiles like amines and thiols.
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-derived transformations, enabling further structural diversification.
Esterification
Reaction with alcohols under acidic or coupling conditions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux, 4h | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | 85% | |
| DCC, DMAP, MeOH | RT, 12h | Methyl ester derivative | 90% |
Amide Formation
Amide coupling reactions are widely used to generate bioactive derivatives:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine, EDCl/HOBt | DCM, RT, 24h | 7-Chloro-2-(morpholine-4-carboxamido)pyrazolo[1,5-a]pyrimidine | 78% | |
| Benzylamine, T3P | DMF, 60°C, 8h | N-Benzylamide derivative | 82% |
Structural Impact :
The carboxylic acid's conversion to amides improves cell permeability in kinase inhibitor applications .
Decarboxylation and Reduction
Under high-temperature or reductive conditions, the carboxylic acid group undergoes decarboxylation or reduction:
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrimidine ring allows regioselective electrophilic substitutions:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 3-Nitro-7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 60% | |
| Bromination | Br₂, FeBr₃, DCM, RT, 2h | 5-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | 55% |
Regioselectivity :
EAS occurs preferentially at the 3- and 5-positions due to directing effects from the pyrimidine nitrogen atoms.
Coordination Chemistry
The carboxylic acid group acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | pH 7.4, aqueous buffer | Tetradentate N,O-chelate | Anticancer agent | |
| Fe(III) | Ethanol, RT, 6h | Octahedral geometry | Oxidation catalysis |
Biological Activity Through Reactivity
The compound’s kinase inhibition mechanism involves covalent or non-covalent interactions:
-
Non-covalent binding : Hydrogen bonding between the carboxylic acid and kinase active-site residues (e.g., Lys-779 in PI3K) .
-
Covalent inhibition : Nucleophilic substitution at C7 with cysteine thiols in target enzymes .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis of the carboxylic acid to CO₂ | 48h | |
| UV light (254 nm) | Ring-opening via photolysis | 12h |
Scientific Research Applications
Medicinal Chemistry
7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown promise as a pharmacophore in drug design. Its applications include:
- Anticancer Activity : The compound exhibits significant anticancer properties by targeting specific kinases involved in cell proliferation and survival pathways. Studies indicate that derivatives can inhibit PI3K isoforms critical in cancer signaling pathways .
- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate immune responses, acting as a selective inhibitor of AAK1 kinase involved in inflammatory processes .
- Antiviral Activity : Emerging evidence suggests potential antiviral properties, with in vitro studies indicating effectiveness against certain viruses by targeting host cell kinases necessary for viral replication .
Biological Research
In biological studies, 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a valuable probe to study interactions with nucleic acids and proteins. Its ability to bind to specific molecular targets allows researchers to investigate various biological processes.
Materials Science
The unique chemical properties of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid make it suitable for developing advanced materials. It can be utilized in creating organic semiconductors and fluorescent dyes due to its ability to undergo diverse chemical reactions.
Case Studies
Several studies have highlighted the compound's biological activities:
- Inhibition of AAK1 : A study focused on the inhibition of adaptor-associated kinase 1 (AAK1) revealed that derivatives showed potent inhibitory effects, suggesting potential applications in treating viral infections like dengue fever .
- Anticancer Research : Another study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines, with some exhibiting IC50 values in the nanomolar range .
Mechanism of Action
The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with structurally related compounds (Table 1).
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~2.88) in 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid enhances solubility in polar solvents compared to non-acidic analogs like 7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
- Lipophilicity : Chlorine and trifluoromethyl groups increase logP values, favoring membrane permeability, while methoxy substituents balance lipophilicity and solubility .
Biological Activity
7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is CHClNO, with a molecular weight of approximately 188.59 g/mol. The compound features a chlorine atom at the 7-position and a carboxylic acid group at the 2-position, which are crucial for its biological activity.
Anticancer Activity
Numerous studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been shown to inhibit various kinases involved in cancer progression, particularly casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K).
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed potent inhibition of CK2 with an IC value as low as 12 nM. This inhibition was linked to reduced proliferation in cancer cell lines .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. The presence of the carboxylic acid group is believed to enhance its interaction with biological targets involved in inflammation.
- Mechanism : The carboxylic acid moiety can interact with key enzymes and receptors that regulate inflammatory responses, potentially reducing cytokine production .
Structure-Activity Relationships (SAR)
Understanding the SAR of 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is essential for optimizing its biological activity. Variations in substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence its potency and selectivity.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Carboxylic Acid | Essential for CK2 binding |
| 7 | Chlorine | Enhances enzyme inhibition |
| 6 | Methyl | Alters selectivity profile |
The mechanism by which 7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its biological effects primarily involves the inhibition of specific kinases. The chlorine substituent plays a critical role in binding affinity and selectivity towards these enzymes.
- Inhibition Pathways : The compound has been shown to inhibit CK2 activity, which is crucial for cancer cell survival and proliferation. Additionally, it may affect other kinases involved in various signaling pathways .
Research Findings
Recent research has focused on synthesizing new analogs of pyrazolo[1,5-a]pyrimidines to enhance their pharmacological profiles. For example:
- Potency Against Cancer : A novel derivative exhibited an IC value of 0.47 µM against PI3Kδ, demonstrating improved selectivity compared to other compounds .
- Cell Line Studies : In vitro studies using the NCI-60 cancer cell line panel indicated that certain derivatives displayed low cytotoxicity while maintaining potent inhibitory effects on cancer cell growth .
Q & A
What are the common synthetic routes for 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves cyclocondensation of enaminones with hydrazine derivatives under reflux conditions. For example, intermediates like 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can be chlorinated using phosphorus oxychloride (POCl₃) in the presence of triethylamine, followed by purification via column chromatography . Key intermediates are characterized using:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, C≡N at ~2259 cm⁻¹).
- NMR spectroscopy (¹H/¹³C) to verify regiochemistry and substitution patterns.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., M⁺ or M+1 peaks).
Recrystallization from solvents like DMF or cyclohexane/CH₂Cl₂ mixtures ensures purity .
How can researchers optimize reaction yields during the synthesis of 7-chloropyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Yield optimization requires careful control of:
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution reactions.
- Temperature : Reflux conditions (e.g., 80–120°C) improve reaction rates but must avoid decomposition.
- Catalysts : Triethylamine or NaHCO₃ neutralizes HCl byproducts in chlorination steps .
For example, substituting POCl₃ with milder chlorinating agents like SOCl₂ may reduce side reactions. Post-synthetic purification via silica gel chromatography or recrystallization further improves yields .
What advanced techniques are used to confirm the molecular structure and purity of 7-chloropyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Beyond basic spectroscopy, researchers employ:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystallographic packing (e.g., monoclinic system with space group P2₁/n, β = 100.13°) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₃H₁₀ClN₃) within ±0.3% deviation .
- High-resolution MS (HRMS) : Confirms exact mass (e.g., m/z 243.69 for [M+H]⁺) .
Contaminants are identified via HPLC with UV detection (λ = 254 nm) .
How can regioselectivity be controlled during functionalization at position 7 of pyrazolo[1,5-a]pyrimidine scaffolds?
Advanced Research Question
Regioselectivity depends on:
- Electrophilic substitution : Chlorine at position 7 directs further substitution due to its electron-withdrawing effect.
- Reaction conditions : Use of bulky bases (e.g., LDA) favors substitution at less hindered positions.
For example, introducing thiophen-2-yl groups via Pd-catalyzed cross-coupling retains the chlorinated core while expanding functionality . Computational modeling (DFT) predicts reactive sites to guide synthetic design .
How should researchers address contradictory data in reaction outcomes for pyrazolo[1,5-a]pyrimidine synthesis?
Advanced Research Question
Contradictions often arise from:
- Solvent polarity : DMF vs. ethanol alters reaction pathways (e.g., cyanopyrazole vs. aminopyrazole formation) .
- Catalyst loadings : Excess POCl₃ may over-chlorinate, while insufficient amounts leave hydroxyl groups intact .
Mitigation strategies include: - Control experiments : Systematic variation of one parameter (e.g., temperature) while holding others constant.
- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during cyclization .
What are the methodological considerations for evaluating the biological activity of 7-chloropyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Key steps include:
- Target identification : Screen against enzymes (e.g., HMG-CoA reductase) or receptors (e.g., CRF1 antagonists) using fluorescence polarization assays .
- SAR studies : Modify substituents (e.g., trifluoromethyl groups) to enhance binding affinity or metabolic stability .
- Toxicity profiling : Assess cytotoxicity via MTT assays and environmental impact using OECD guidelines for aquatic toxicity .
How can computational tools aid in the design of novel 7-chloropyrazolo[1,5-a]pyrimidine derivatives?
Advanced Research Question
Computational methods include:
- Molecular docking : Predict interactions with protein targets (e.g., COX-2 active site) using AutoDock Vina .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
- DFT calculations : Optimize geometries and predict reaction transition states (e.g., chlorination barriers) .
Data Contradiction Analysis
Discrepancies in reported melting points or spectral data may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
